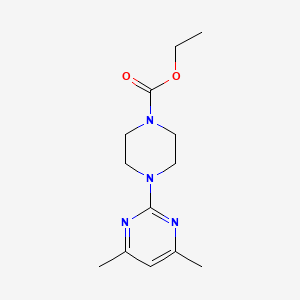
Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate is a heterocyclic compound that features a pyrimidine ring fused with a piperazine moiety. This compound is of interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with a pyrimidine derivative. One common method includes the reaction of piperazine with 4,6-dimethylpyrimidine-2-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate in a solvent like chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α by modulating pathways such as the NF-kB inflammatory pathway . Additionally, it may exert neuroprotective effects by reducing endoplasmic reticulum stress and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: Similar structure but with different substituents on the phenyl ring.
Ethyl 4-amino-5-benzoyl-1-[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl-1,6-dihydro-6-oxo-pyridazine-3-carboxylate: Contains a pyridazine ring instead of a piperazine ring.
Uniqueness
Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of a pyrimidine ring with a piperazine moiety, which imparts distinct pharmacological properties. Its ability to modulate inflammatory pathways and provide neuroprotection sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C13H20N4O2 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H20N4O2/c1-4-19-13(18)17-7-5-16(6-8-17)12-14-10(2)9-11(3)15-12/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
RIJGBLQBRIGDCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=CC(=N2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















